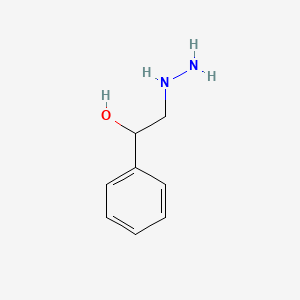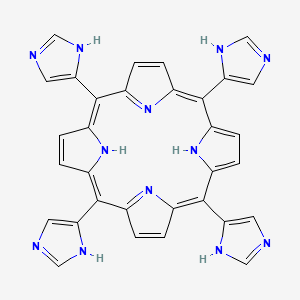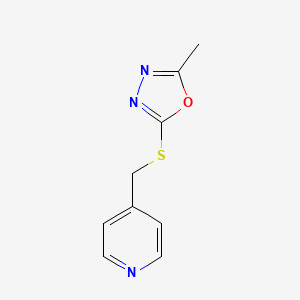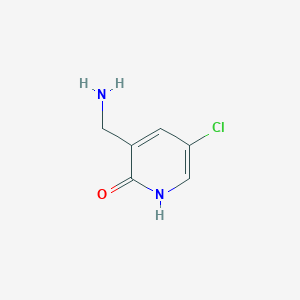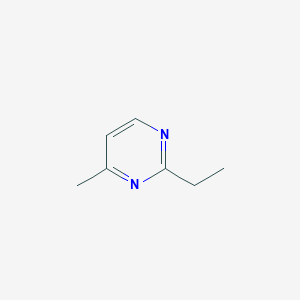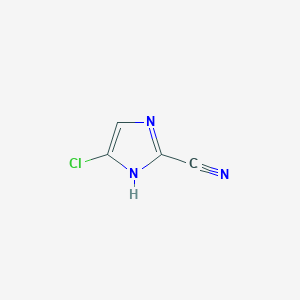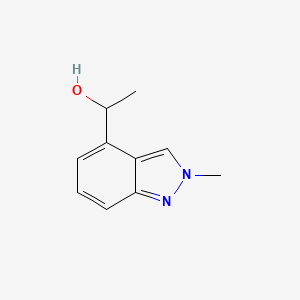![molecular formula C7H16N2O B13118973 N-Methyl-N-[2-(methylamino)ethyl]propanamide CAS No. 626255-73-0](/img/structure/B13118973.png)
N-Methyl-N-[2-(methylamino)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(2-(methylamino)ethyl)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propionamide group attached to a methyl-substituted ethylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-(methylamino)ethyl)propionamide can be synthesized through the reaction of N-methylpropionamide with methylamine. The reaction typically involves the use of anhydrous conditions to prevent the formation of by-products. The process can be summarized as follows:
Reactants: N-methylpropionamide and methylamine.
Conditions: Anhydrous environment, typically using a solvent like xylene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(2-(methylamino)ethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Methylamine derivatives.
Substitution: Various substituted amides depending on the reagents used
Aplicaciones Científicas De Investigación
N-Methyl-N-(2-(methylamino)ethyl)propionamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(2-(methylamino)ethyl)propionamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpropionamide: Similar in structure but lacks the additional methylamino group.
N,N-Dimethylpropionamide: Contains two methyl groups attached to the nitrogen atom.
N-Methylacetamide: Similar amide structure but with an acetamide group instead of a propionamide group.
Uniqueness
N-Methyl-N-(2-(methylamino)ethyl)propionamide is unique due to the presence of both a methylamino and a propionamide group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
626255-73-0 |
|---|---|
Fórmula molecular |
C7H16N2O |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
N-methyl-N-[2-(methylamino)ethyl]propanamide |
InChI |
InChI=1S/C7H16N2O/c1-4-7(10)9(3)6-5-8-2/h8H,4-6H2,1-3H3 |
Clave InChI |
AUCZYUIGCSQWJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C)CCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-(ethylamino)-3-methylbutanoate](/img/structure/B13118904.png)

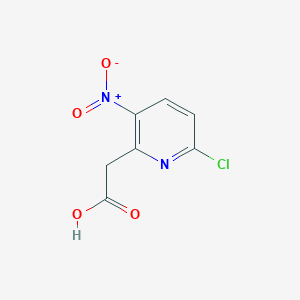
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)
